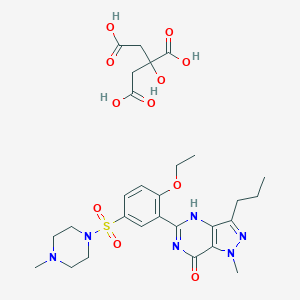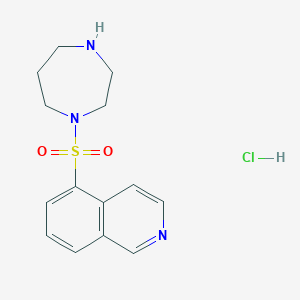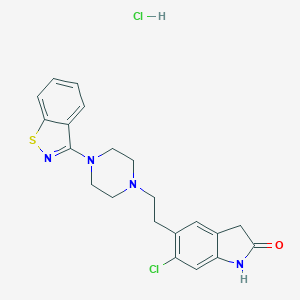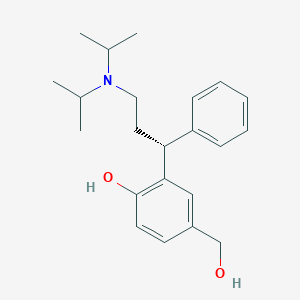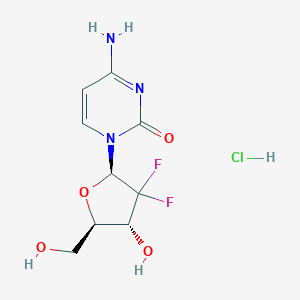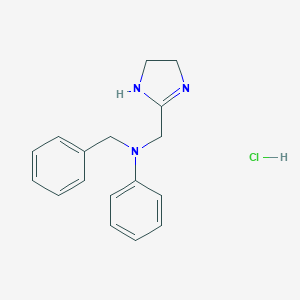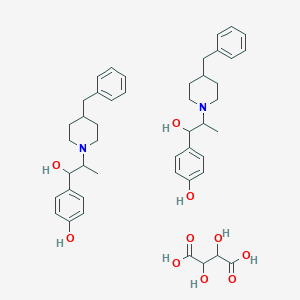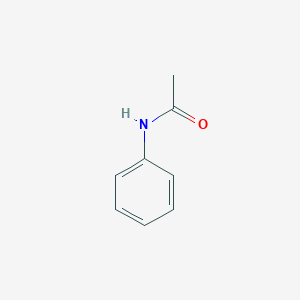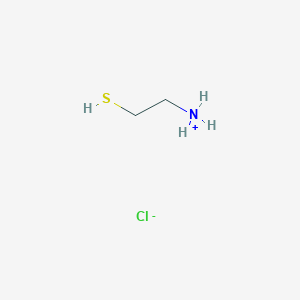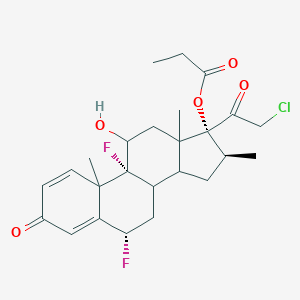
Halobetasol propionate
説明
Synthesis Analysis
The commercially available Halobetasol Propionate was obtained by the reaction of diflorasone 17-propionate with methansulfonyl chloride, which leads to diflorasone 17-propionate 21-mesylate .
Molecular Structure Analysis
Halobetasol Propionate has a molecular formula of C25H31ClF2O5 . It has an average mass of 484.960 Da and a monoisotopic mass of 484.182800 Da . It is a white crystalline powder .
Physical And Chemical Properties Analysis
Halobetasol Propionate is a white crystalline powder . It is insoluble in water .
科学的研究の応用
Treatment of Psoriasis
Halobetasol propionate is used in the treatment of psoriasis, a lifelong disease associated with cycles of remission and relapse . It is a potent-to-superpotent corticosteroid that has antiproliferative, anti-inflammatory, and immunosuppressive mechanisms of action . A fixed-combination lotion containing halobetasol propionate and the retinoid tazarotene was developed using polymeric emulsion technology . This new formulation allows for more uniform and efficient delivery of the active ingredients at lower doses than conventional monotherapy formulations .
Combination Therapy
Halobetasol propionate is often used in combination with other agents to enhance its therapeutic benefits . For instance, a fixed-combination lotion containing halobetasol propionate and tazarotene (HP 0.01%/TAZ 0.045%) was developed to simultaneously deliver the two active ingredients and moisturizing excipients in a single formulation . This combination has demonstrated improved efficacy, safety, tolerability, and maintenance of therapeutic effect compared to monotherapy with either active ingredient .
Treatment of Plaque Psoriasis
Halobetasol propionate 0.05% cream is effective and well-tolerated in the short-term treatment of plaque psoriasis . Plaque psoriasis is characterized by well-defined, sharply demarcated, erythematous, pruritic plaques with silvery-white scales . Halobetasol propionate addresses this condition by reducing swelling, itching, and redness .
Quality Tests and Assays
Halobetasol propionate is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia . These tests ensure the quality and safety of pharmaceutical products.
5. Treatment of Eczema, Dermatitis, Allergies, and Rash Halobetasol propionate is used to treat a variety of skin conditions, including eczema, dermatitis, allergies, and rash . It reduces swelling, itching, and redness associated with these conditions .
Formulation Research
Halobetasol propionate is used in formulation research to develop new drug delivery systems . Researchers study the properties of halobetasol propionate and its interactions with various formulation components to optimize drug delivery and improve therapeutic outcomes .
作用機序
Target of Action
Halobetasol propionate is a synthetic glucocorticoid . Its primary target is the glucocorticoid receptor (GR), which plays a crucial role in cellular signaling, immune function, and inflammation .
Mode of Action
Upon binding to the GR, halobetasol propionate activates the receptor . The activated GR can exert both genomic and non-genomic effects . Genomic effects include the upregulation of lipocortin synthesis, while non-genomic effects involve the suppression of pro-inflammatory cytokines .
Biochemical Pathways
The activation of GR by halobetasol propionate leads to the induction of phospholipase A2 inhibitory proteins, also known as lipocortins . These proteins inhibit the release of arachidonic acid, thereby suppressing the formation, release, and activity of endogenous chemical mediators of inflammation such as kinins, histamine, liposomal enzymes, and prostaglandins .
Pharmacokinetics
Percutaneous absorption of halobetasol propionate is dependent on several factors, including epidermal integrity, formulation, and the use of occlusive dressings . Less than 6% of a topically applied dose enters circulation within 96 hours . The compound is primarily metabolized in the liver and excreted in the urine .
Result of Action
The anti-inflammatory, antipruritic, and vasoconstrictive actions of halobetasol propionate result in the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It has been shown to be effective in the treatment of moderate-to-severe plaque psoriasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of halobetasol propionate. For instance, the formulation technology used in the development of a fixed-combination lotion containing halobetasol propionate allows for more uniform and efficient delivery of the active ingredients at lower doses than conventional monotherapy formulations .
特性
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYKGHYMJNPAB-LICBFIPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046636 | |
| Record name | Halobetasol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Halobetasol propionate | |
CAS RN |
66852-54-8 | |
| Record name | Halobetasol propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66852-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halobetasol propionate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066852548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halobetasol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halobetasol Propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOBETASOL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91A0K1TY3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does halobetasol propionate exert its anti-inflammatory effects?
A: Halobetasol propionate is a potent synthetic corticosteroid. [] As such, it acts as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates into the nucleus and modulates gene expression, ultimately leading to the suppression of pro-inflammatory mediators like cytokines and chemokines. [, , ]
Q2: What is the rationale behind combining halobetasol propionate with tazarotene in treating psoriasis?
A: Halobetasol propionate, a potent corticosteroid, primarily targets inflammation, while tazarotene, a retinoid, focuses on epidermal proliferation and differentiation. Combining them in a single formulation potentially offers a synergistic therapeutic effect by addressing multiple pathogenic pathways involved in psoriasis. [, ] Clinical trials have indeed demonstrated superior efficacy of the combined halobetasol propionate/tazarotene lotion compared to the individual components or vehicle. [, , , , ]
Q3: Does halobetasol propionate and tazarotene lotion demonstrate a synergistic effect in treating psoriasis, and how is it assessed?
A: Research suggests that the combination of halobetasol propionate 0.01% and tazarotene 0.045% in a lotion formulation exhibits a synergistic effect in treating moderate-to-severe plaque psoriasis. This synergy was evaluated by comparing the efficacy of the combination therapy with the sum of the individual contributions of halobetasol propionate and tazarotene. The results showed a greater benefit from the combined therapy, indicating synergy. []
Q4: How does the combined halobetasol propionate/tazarotene lotion impact inflammatory markers in psoriatic lesions?
A: Studies show that the fixed-combination halobetasol propionate and tazarotene lotion effectively reduces TNF-α and IL-17A levels in psoriatic lesions. These cytokines play significant roles in the inflammatory cascade driving psoriasis. The reduction in these markers correlates with clinical improvement observed in treated plaques. []
Q5: What is the molecular formula and weight of halobetasol propionate?
A: The molecular formula of halobetasol propionate is C25H31ClO5F, and its molecular weight is 466.97 g/mol. []
Q6: What spectroscopic techniques are commonly employed to characterize halobetasol propionate?
A: Ultraviolet-visible (UV-Vis) spectrophotometry and high-performance liquid chromatography (HPLC) coupled with UV detection are frequently used for the quantification and characterization of halobetasol propionate. The UV-Vis spectrum typically shows a maximum absorbance (λ-max) around 240 nm. [, , , ]
Q7: Can halobetasol propionate be mixed with ammonium lactate for topical application in psoriasis?
A: Research indicates that halobetasol propionate is compatible with ammonium lactate. Studies analyzing the stability of halobetasol propionate mixed with ammonium lactate lotion showed no significant degradation of the active ingredient, suggesting the possibility of combining these agents for treating psoriasis. []
Q8: What is the stability profile of halobetasol propionate in topical formulations?
A: Halobetasol propionate exhibits good stability in various topical formulations. Studies investigating its stability under stress conditions like hydrolysis, oxidation, photolysis, and heat demonstrate its robustness. The development of stability-indicating analytical methods ensures accurate quantification even in the presence of degradation products. [, ]
Q9: How does the formulation of halobetasol propionate lotion differ from cream, and what are the advantages?
A: Halobetasol propionate lotion utilizes a polymeric matrix technology that allows for uniform distribution of optimally sized drug particles on the skin, enhancing drug delivery. This technology also contributes to better skin hydration. Compared to the cream formulation, the lotion provides a more rapid onset and a higher level of skin moisturization. []
Q10: Are there alternative drug delivery systems for halobetasol propionate beyond conventional topical formulations?
A: Researchers are exploring novel drug delivery systems, like solid lipid nanoparticles (SLNs), to enhance the therapeutic profile of halobetasol propionate. Studies show that incorporating halobetasol propionate into SLNs improves its skin targeting, potentially reducing systemic absorption and side effects. These SLN formulations demonstrate controlled drug release and improved accumulation in the skin, making them promising alternatives for topical delivery. []
Q11: What animal models are employed to study the efficacy of halobetasol propionate in inflammatory skin conditions?
A: Researchers commonly use the croton oil ear edema model in Wistar rats to investigate the anti-inflammatory activity of halobetasol propionate. This model involves inducing ear edema using croton oil, and the efficacy of halobetasol propionate is evaluated by its ability to reduce the inflammation. [, ]
Q12: What are the key findings from clinical trials evaluating the efficacy of halobetasol propionate 0.01% lotion in treating psoriasis?
A: Clinical trials have demonstrated the efficacy and safety of halobetasol propionate 0.01% lotion in treating moderate-to-severe plaque psoriasis. These trials showed that the lotion effectively reduces the severity of clinical signs like erythema, plaque elevation, and scaling, comparable to the higher concentration halobetasol propionate 0.05% cream. [, , , ]
Q13: Are there clinical trials investigating the long-term safety and efficacy of halobetasol propionate/tazarotene lotion in psoriasis management?
A: Yes, long-term open-label studies have been conducted to assess the safety and efficacy of halobetasol propionate 0.01%/tazarotene 0.045% lotion for up to a year. These studies demonstrated sustained efficacy and a favorable safety profile, supporting the use of this fixed-combination therapy for the long-term management of plaque psoriasis. [, ]
Q14: What is the clinical evidence supporting the use of halobetasol propionate/tazarotene lotion in treating scalp psoriasis?
A: Open-label pilot studies suggest the efficacy of the fixed-combination halobetasol propionate 0.01% and tazarotene 0.045% lotion in treating scalp psoriasis. The studies reported significant improvements in clinical measures, including the Investigator’s Global Assessment (IGA) and the Psoriasis Scalp Severity Index (PSSI), along with improved quality of life. []
Q15: What are the common adverse effects associated with halobetasol propionate use?
A: While generally well-tolerated, halobetasol propionate, especially in its higher potency formulations, might cause local skin reactions like irritation, burning, itching, dryness, or atrophy with prolonged use. []
Q16: Does the lower concentration of halobetasol propionate (0.01%) in the combination lotion translate to a better safety profile?
A: Clinical trials indicate that the fixed-combination halobetasol propionate 0.01%/tazarotene 0.045% lotion is well-tolerated. The lower halobetasol propionate concentration in this formulation might contribute to a reduced risk of local skin reactions compared to higher potency halobetasol propionate formulations or tazarotene monotherapy. [, , ]
Q17: What analytical methods are used to quantify halobetasol propionate and its impurities in pharmaceutical formulations?
A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying halobetasol propionate and its related impurities in pharmaceutical formulations. The method involves separating the drug and impurities on a chromatographic column and detecting them based on their UV absorbance properties. [, , ]
Q18: How is the quality of halobetasol propionate assured during manufacturing and distribution?
A: Stringent quality control measures are implemented throughout the manufacturing and distribution of halobetasol propionate formulations to ensure consistent quality, safety, and efficacy. These measures include raw material testing, in-process controls during manufacturing, and final product testing against established specifications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



